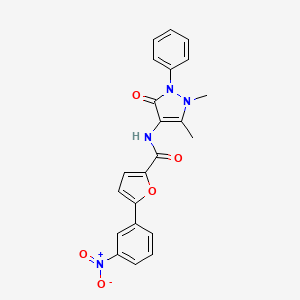![molecular formula C18H22N2O2 B6089133 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6089133.png)
4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, also known as MPP, is a chemical compound that has been widely used in scientific research due to its unique properties. MPP is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Wirkmechanismus
4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol works by binding to the active site of MAO-B, which prevents the enzyme from breaking down dopamine. This leads to an increase in the levels of dopamine in the brain, which can have both beneficial and detrimental effects. On the one hand, increased dopamine levels can improve mood, motivation, and cognitive function. On the other hand, excessive dopamine release can lead to neurotoxicity and cell death.
Biochemical and Physiological Effects:
4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been found to increase dopamine levels in the brain, improve cognitive function, and reduce the symptoms of depression and anxiety. However, 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has also been shown to have neurotoxic effects, particularly at high doses. In humans, 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been used to study the role of dopamine in various psychiatric disorders, including depression, schizophrenia, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in lab experiments is its specificity for MAO-B. Unlike other compounds that inhibit both MAO-A and MAO-B, 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol selectively targets MAO-B, which allows researchers to study the specific effects of MAO-B inhibition on behavior and cognition. However, one limitation of using 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol is its potential for neurotoxicity at high doses. This can make it difficult to determine the optimal dose for experimental studies.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol. One area of interest is the role of 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in the treatment of depression and other psychiatric disorders. Another area of interest is the potential for 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol to be used as a tool for studying the role of dopamine in addiction and reward. Additionally, there is interest in developing new compounds that are more selective and less neurotoxic than 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol for use in lab experiments.
Synthesemethoden
The synthesis of 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol is a complex process that involves several steps. The first step is the condensation of 2-(3-pyridinyl)-1-piperidinecarboxaldehyde with 4-methoxyphenylmagnesium bromide. The resulting intermediate is then treated with hydrochloric acid to obtain 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol. The yield of 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in this synthesis method is typically around 50%.
Wissenschaftliche Forschungsanwendungen
4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been extensively used in scientific research due to its ability to inhibit MAO-B. MAO-B is an enzyme that is involved in the breakdown of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. By inhibiting MAO-B, 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol increases the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition.
Eigenschaften
IUPAC Name |
4-methoxy-2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-16-7-8-18(21)15(11-16)13-20-10-3-2-6-17(20)14-5-4-9-19-12-14/h4-5,7-9,11-12,17,21H,2-3,6,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIASJTCNOGERCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methylthio)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide](/img/structure/B6089053.png)
![N-(4-methoxyphenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B6089061.png)
![4-{3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6089069.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B6089080.png)
![methyl 2-chloro-5-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B6089083.png)
![1-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6089091.png)
![N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6089095.png)
![1-(3-fluorobenzyl)-4-{[(6-methyl-1,3-benzodioxol-5-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6089100.png)
![1-[(4-bromophenoxy)acetyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B6089103.png)
![5-amino-3-(3-methoxyphenyl)-12-methyl-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-diene-4,4,6-tricarbonitrile](/img/structure/B6089110.png)

![1-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-fluorobenzyl)piperidine](/img/structure/B6089129.png)

![(4-{[5-anilino-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B6089137.png)